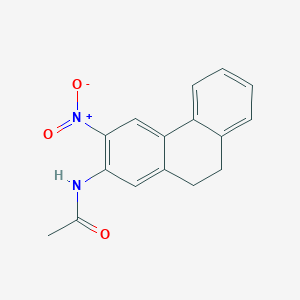
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, commonly known as NPD, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. NPD belongs to the class of nitrophenanthrene derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of NPD involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. NPD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. NPD has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.
生化和生理效应
NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NPD has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, while reducing the levels of reactive oxygen species. In addition, NPD has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
NPD has several advantages for lab experiments, including its ease of synthesis and purity. However, NPD has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, the toxicity of NPD needs to be carefully evaluated before its use in in vivo studies.
未来方向
There are several potential future directions for the study of NPD. One direction is to investigate the potential therapeutic applications of NPD in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of NPD to improve its solubility and stability. Furthermore, the toxicity of NPD needs to be further evaluated to determine its safety profile for clinical use.
Conclusion:
In conclusion, N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, or NPD, is a synthetic compound that has been studied extensively for its potential therapeutic applications. NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. However, the limitations of NPD need to be carefully evaluated before its use in in vivo studies. Further research is needed to explore the potential therapeutic applications of NPD in various diseases and to optimize its synthesis method.
合成方法
The synthesis of NPD involves the condensation of 3-nitroacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield NPD. The purity of NPD can be improved by recrystallization from ethanol.
科学研究应用
NPD has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. NPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, NPD has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
CAS 编号 |
18264-87-4 |
|---|---|
产品名称 |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-8-12-7-6-11-4-2-3-5-13(11)14(12)9-16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
InChI 键 |
KQJWZWAUUCXMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
同义词 |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



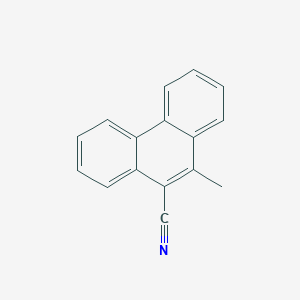
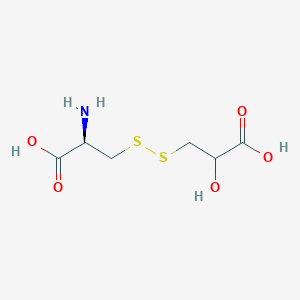
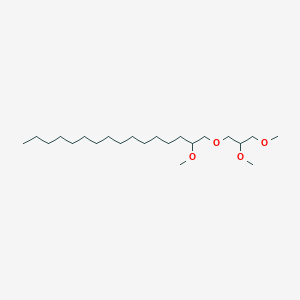
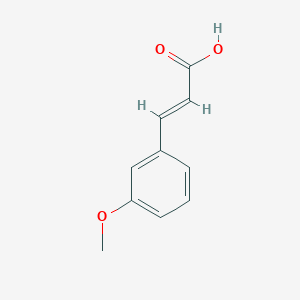
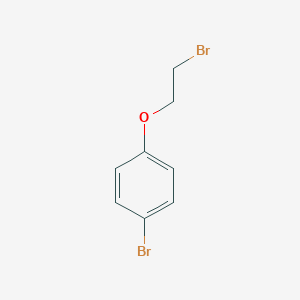
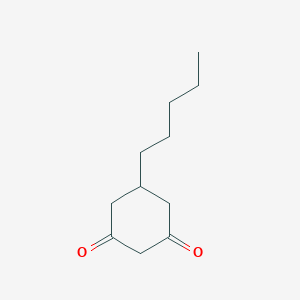
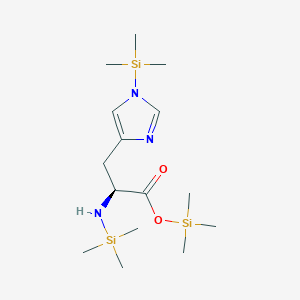
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
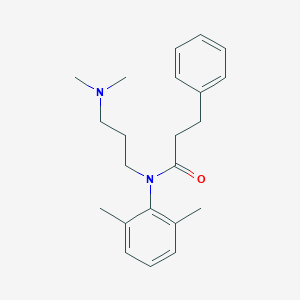
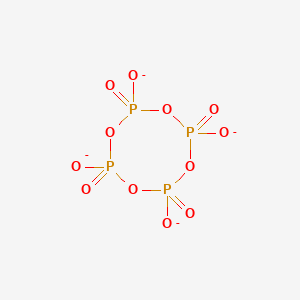
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
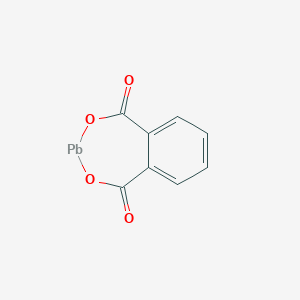
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)